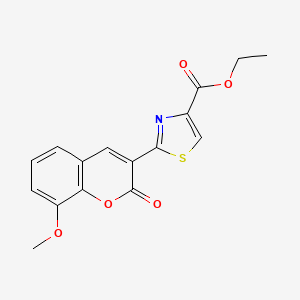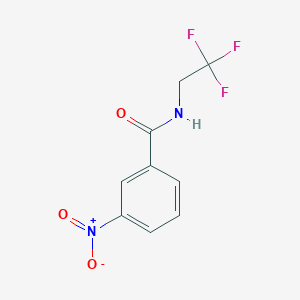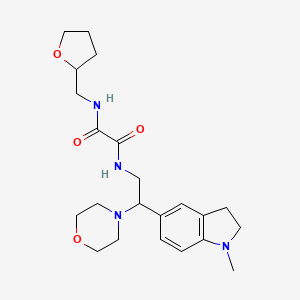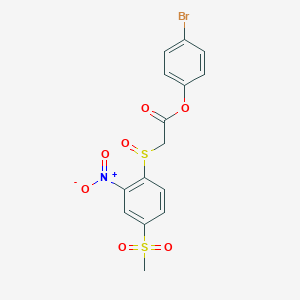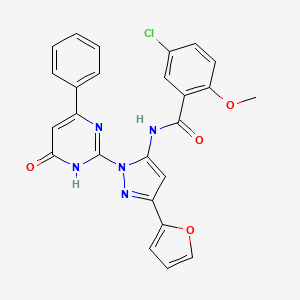
5-chloro-N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-chloro-N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C25H18ClN5O4 and its molecular weight is 487.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Characterization
A series of studies have focused on the synthesis of pyrazole derivatives, exploring various synthetic routes and chemical reactions to produce compounds with potential biological activities. For example, compounds derived from 5-chloro-2-methoxybenzamide have been synthesized through reactions with methylhydrazine or phenylhydrazine, leading to the formation of pyrazoline derivatives. These compounds were further modified to produce a variety of derivatives, each characterized by chemical and spectroscopic evidence to confirm their structures (Abdulla et al., 2014). Similarly, other studies have focused on synthesizing pyrazole and imidazole derivatives using the Mannich base method, confirming the structures of the synthesized compounds through IR, 1H NMR, 13C NMR, Mass, and elemental analysis (Idhayadhulla et al., 2012).
Biological Activities
Several research efforts have been directed toward evaluating the biological activities of pyrazole derivatives, including antimicrobial, anti-inflammatory, and antiproliferative effects. For instance, novel bis-α,β-unsaturated ketones and fused Thieno[2,3-b]pyridine derivatives were synthesized and assessed for their antimicrobial properties, demonstrating the potential for these compounds to act as prospective antimicrobials (Altalbawy, 2013). Another study synthesized thiazolopyrimidine derivatives and evaluated their antinociceptive and anti-inflammatory properties, providing evidence of significant biological activities in specific derivatives (Selvam et al., 2012).
Structural Analysis and Molecular Docking
Research on the structural analysis of pyrazole-based compounds, including X-ray crystallography and molecular docking studies, has provided detailed insights into the molecular configurations and potential interaction mechanisms with biological targets. For example, the crystal structures of certain pyrazole derivatives were elucidated, revealing stereochemical peculiarities and suggesting the impossibility of transformation into specific heterocyclic moieties through thermal intramolecular reactions (Borisova et al., 2016). Additionally, molecular docking studies have been conducted to predict the interactions between synthesized compounds and protein targets, offering a theoretical basis for understanding the anti-inflammatory and antibacterial activities of these compounds (Ravula et al., 2016).
properties
IUPAC Name |
5-chloro-N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClN5O4/c1-34-20-10-9-16(26)12-17(20)24(33)28-22-13-19(21-8-5-11-35-21)30-31(22)25-27-18(14-23(32)29-25)15-6-3-2-4-7-15/h2-14H,1H3,(H,28,33)(H,27,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVAGOUUEOFHZGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC(=NN2C3=NC(=CC(=O)N3)C4=CC=CC=C4)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2811293.png)

![5-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2811297.png)
![(E)-4-(Dimethylamino)-N-[2-(4-fluorophenyl)-2-hydroxyethyl]-N-(2-methylpropyl)but-2-enamide](/img/structure/B2811301.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2811302.png)
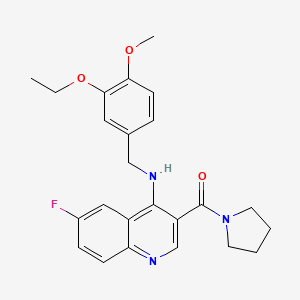
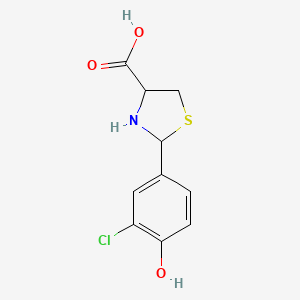
![N-(4-chlorophenethyl)-3-(4-oxo-7-phenyl-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2811306.png)
